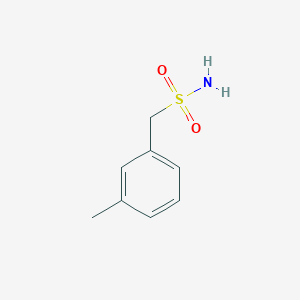
(3-Methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylphenyl)methanesulfonamide is a chemical compound with the molecular weight of 185.25 . It is a sulfonamide, an organosulfur group with the structure R−S(=O)2−NR2 . The sulfonamide group is well known in medicinal chemistry and forms a large family of antibacterial agents .
Molecular Structure Analysis
The molecular formula of (3-Methylphenyl)methanesulfonamide is C8H11NO2S . The InChI code is 1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) .Physical And Chemical Properties Analysis
(3-Methylphenyl)methanesulfonamide is a powder with a melting point of 163-165 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Molecular Conformation and NMR Studies
(Karabacak, Cinar, & Kurt, 2010) conducted a study focusing on the molecular conformation, NMR chemical shifts, and vibrational transitions of (3-Methylphenyl)methanesulfonamide. They employed Density Functional Theory (DFT) for their quantum chemical investigation. The research provided valuable insights into the molecular structure and behavior of this compound.
Structural Study in Pharmaceutical Chemistry
A structural study by (Dey et al., 2015) on nimesulide derivatives, including a compound similar to (3-Methylphenyl)methanesulfonamide, explored their crystal structures using X-ray powder diffraction. This study is significant for understanding the intermolecular interactions and assembly of such compounds in pharmaceutical applications.
Potential Antiarrhythmic Properties
Research by (Connors, Dennis, Gill, & Terrar, 1991) on (4-methanesulfonamidophenoxy)propanolamines, related to (3-Methylphenyl)methanesulfonamide, identified these compounds as potential class III antiarrhythmic agents. They found that certain derivatives can increase cardiac action potential duration, indicating their usefulness in antiarrhythmic drug development.
Antibacterial Activity
A study by (Özdemir, Güvenç, Şahin, & Hamurcu, 2009) focused on the antibacterial activity of new sulfonamide derivatives, including those similar to (3-Methylphenyl)methanesulfonamide. The research highlighted the potential of these compounds in combating bacterial infections.
Cardiac Electrophysiologic and Inotropic Actions
(Wallace et al., 1991) examined the cardiac electrophysiologic and inotropic actions of methanesulfonanilide class III antiarrhythmic agents. This research is pivotal in understanding the therapeutic potential of these compounds in cardiac arrhythmias.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as methanesulfonates, are known to be biological alkylating agents .
Mode of Action
(3-Methylphenyl)methanesulfonamide, like other methanesulfonates, may function as an alkylating agent. Alkylating agents can transfer their alkyl group to various substrates within the cell, including DNA . This can lead to changes in the structure and function of the DNA, potentially affecting the cell’s behavior .
Biochemical Pathways
Given its potential role as an alkylating agent, it may interfere with dna replication and transcription, thereby affecting various downstream cellular processes .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed in the body when administered orally. The compound’s stability in the presence of moisture may also influence its bioavailability.
Result of Action
As a potential alkylating agent, it may cause changes in dna structure that could lead to cell death or altered cell behavior .
Action Environment
The action, efficacy, and stability of (3-Methylphenyl)methanesulfonamide may be influenced by various environmental factors. For instance, its stability in the presence of moisture suggests that it may be stable in various physiological environments.
Eigenschaften
IUPAC Name |
(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWVKNXCJDJSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


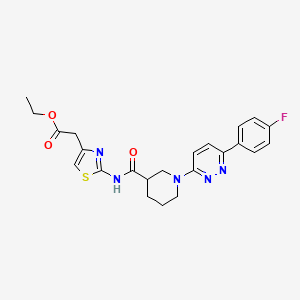
![2-(2-phenoxypropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2452760.png)
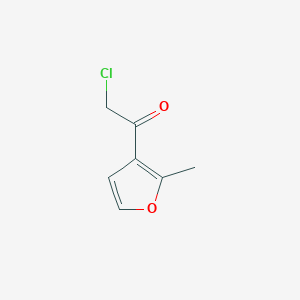
![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)

![5-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxamide](/img/structure/B2452766.png)
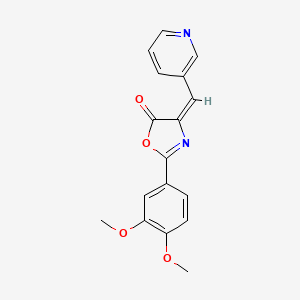

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)
![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)
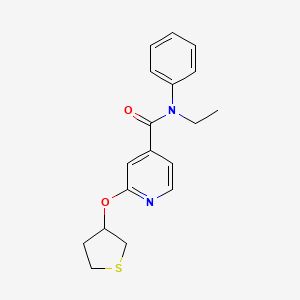

![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid](/img/structure/B2452776.png)